Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is an organic compound with the molecular formula C11H18O. It is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree. Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- typically involves the conversion of camphor to Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- through a series of chemical reactions. One common method includes the acid-catalyzed rearrangement of (+)-2-methylenebornane to 4-Methylisobornyl acetate, followed by hydrolysis to yield Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- . The reaction conditions often involve the use of acetic acid and concentrated sulfuric acid at room temperature .
Industrial Production Methods: Industrial production of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification techniques to ensure the production of high-purity Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it can activate and desensitize the transient receptor potential vanilloid 1 (TRPV1) channel, similar to the action of capsaicin . This interaction leads to various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- can be compared with other camphor derivatives such as:
Camphor: The parent compound, widely used in medicinal and industrial applications.
Borneol: Another camphor derivative with similar applications but different chemical properties.
Isoborneol: A structural isomer of borneol with distinct reactivity and applications.
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- stands out due to its unique methyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
10309-50-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3 |
InChI Key |
WHTUSNIUKHUYQX-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Synonyms |
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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